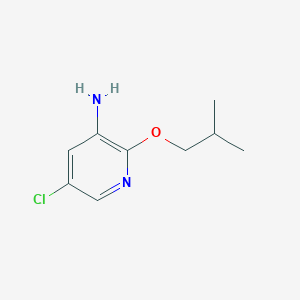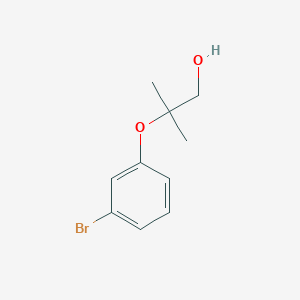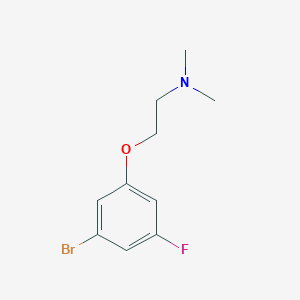
3-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)propanoic acid
Overview
Description
“3-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)propanoic acid” is a chemical compound that is related to fludioxonil , a post-harvest fungicide . This compound is used in the synthesis of various benzodioxole-containing pharmaceutical active compounds .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of an effective quantity of a catalyst . The synthesis of fludioxonil, a related compound, was confirmed by IR and 1HNMR .Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray diffraction analysis . The InChI code for a related compound, “(2E)-3- (2,2-difluoro-1,3-benzodioxol-5-yl)-2-propenoic acid”, is "1S/C10H6F2O4/c11-10 (12)15-7-3-1-6 (2-4-9 (13)14)5-8 (7)16-10/h1-5H, (H,13,14)/b4-2+" .Chemical Reactions Analysis
The degradation pathway of fludioxonil, a related compound, was initiated by successive hydroxylation and carbonylation of the pyrrole moiety and disruption of the oxidized cyanopyrrole ring at the NH-C bond . The detection of 2,2-difluoro- 2H -1,3-benzodioxole-4-carboxylic acid verified the decyanation and deamination of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds include a molecular weight of 242.18 and a chemical formula of C11H8F2O4 .Scientific Research Applications
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, due to their extensive industrial and commercial applications, are potential precursors to perfluoroalkyl acid (PFAA) and can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) in the environment. This review discusses the environmental biodegradability of such chemicals, focusing on microbial degradation pathways, half-lives, and novel degradation intermediates, highlighting the need for further research to understand the environmental fate and effects of these precursors and their links to PFCAs and PFSAs (Liu & Avendaño, 2013).
Bioaccumulation of Perfluorinated Acids
This critical review examines the bioaccumulation potential of perfluorinated carboxylates (PFCAs) and sulfonates (PFASs), comparing them to regulatory criteria and persistent lipophilic compounds. The study finds that bioaccumulation directly relates to the fluorinated carbon chain length, with PFASs being more bioaccumulative than PFCAs. It concludes that PFCAs with seven or fewer fluorinated carbons are not considered bioaccumulative according to regulatory criteria, emphasizing the need for more research on PFCAs with longer chains (Conder et al., 2008).
Analysis of Emerging Fluoroalkylether Substances
The transition from legacy per- and polyfluoroalkyl substances (PFAS) to fluorinated alternatives has led to the emergence of fluoroalkylether compounds (ether-PFAS) in the environment. This review provides an inventory of ether-PFAS structures discovered in recent literature, discusses their environmental occurrence, fate, effects, and analytical methods for their detection. It highlights the need for future research to fully understand the environmental and health impacts of these novel substances (Munoz et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2,2-difluoro-1,3-benzodioxol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O4/c11-10(12)15-7-3-1-6(2-4-9(13)14)5-8(7)16-10/h1,3,5H,2,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYASWNSYMYWRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCC(=O)O)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















